Vanitiolide

Description

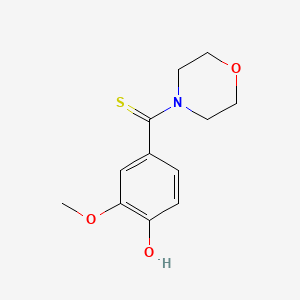

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxy-3-methoxyphenyl)-morpholin-4-ylmethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-15-11-8-9(2-3-10(11)14)12(17)13-4-6-16-7-5-13/h2-3,8,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYRHRAZNNRDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=S)N2CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046107 | |

| Record name | Vanitiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17692-71-6 | |

| Record name | (4-Hydroxy-3-methoxyphenyl)-4-morpholinylmethanethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanitiolide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanitiolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vanitiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanitiolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANITIOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26Y8H6WPAW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vanitiolide: An Obscure Choleretic Agent with Limited Modern Data

Despite its classification as a choleretic agent, detailed scientific information regarding the quantitative effects, experimental protocols, and mechanisms of action of Vanitiolide is scarce in currently accessible scientific literature. While its chemical identity is established, a comprehensive understanding of its choleretic properties, as demanded by modern research standards, remains elusive.

This compound, also known by its chemical name 4-(thiovanilloyl)morpholine and the trademark Bildux, is a compound recognized for its choleretic properties, meaning it is believed to increase the volume of bile secreted from the liver. Its Chemical Abstracts Service (CAS) Registry Number is 17692-71-6.

Historical references, including a retired monograph, suggest that the initial research on this compound and similar compounds may date back to the mid-20th century. A 1950 publication by Chabrier et al. in the Bulletin de la Société Chimique de France describes the preparation of similar morpholine-containing compounds.[1] However, extensive searches of modern scientific databases have failed to uncover specific studies that provide the in-depth technical data required for a thorough understanding of its pharmacological profile.

The Void in Modern Research

For researchers, scientists, and drug development professionals, a comprehensive technical guide would necessitate quantitative data on this compound's effects on key choleretic parameters. This would include:

-

Bile Flow Rate: Precise measurements of the increase in bile volume over time following administration of this compound.

-

Bile Composition Analysis: Data on how this compound alters the concentration of bile acids, cholesterol, phospholipids, and other biliary lipids.

Furthermore, detailed experimental protocols from in vivo or in vitro studies would be crucial for replicating and building upon previous research. Such protocols would typically outline:

-

Animal models used (e.g., species, strain, preparation).

-

Dosage and administration routes.

-

Methods for bile collection and analysis.

-

Statistical analysis of the results.

Finally, understanding the signaling pathways through which this compound exerts its choleretic effect is a fundamental aspect of modern pharmacology. This would involve identifying the molecular targets and downstream signaling cascades activated or inhibited by the compound.

The absence of this critical information in the public domain makes it impossible to construct a detailed technical guide or whitepaper on this compound's choleretic properties that meets the rigorous standards of the scientific and drug development community. The logical relationship for initiating such a study would be as follows:

References

Preliminary Investigation of Vanitiolide's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of Vanitiolide is limited in publicly available scientific literature. This guide provides a preliminary investigation based on the known biological activities of structurally related compounds, namely vanillic acid and organovanadium compounds. The proposed mechanisms and experimental protocols should be considered hypothetical and require experimental validation for this compound.

Introduction

This compound, a methoxybenzene and phenol derivative, holds potential as a therapeutic agent, particularly in the context of inflammatory and fibrotic diseases. Its structural similarity to vanillic acid and the presence of a vanadium-coordinating morpholine group suggest that its mechanism of action may involve the modulation of key signaling pathways implicated in disease progression. This technical guide outlines a proposed preliminary investigation into this compound's mechanism of action, focusing on its potential anti-inflammatory and anti-fibrotic properties.

Proposed Cellular Targets and Signaling Pathways

Based on the activities of related compounds, the preliminary investigation of this compound's mechanism of action could focus on two primary signaling cascades: the Transforming Growth Factor-beta (TGF-β) pathway, central to fibrosis, and the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation. Additionally, the potential for this compound to act as a protein tyrosine phosphatase (PTP) inhibitor, a known characteristic of organovanadium compounds, should be explored.

Inhibition of the TGF-β Signaling Pathway

The TGF-β signaling pathway is a critical driver of liver fibrosis, primarily through the activation of hepatic stellate cells (HSCs). Vanillic acid has been shown to inhibit the TGF-β type I receptor (TGFβRI)[1][2][3][4][5]. It is hypothesized that this compound may exert anti-fibrotic effects by interfering with this pathway.

Modulation of the NF-κB Signaling Pathway

Chronic inflammation is a key driver of many diseases. Vanillic acid has been demonstrated to suppress the activation of NF-κB, a pivotal transcription factor that governs the expression of pro-inflammatory cytokines and mediators. It is plausible that this compound shares this anti-inflammatory mechanism.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Organovanadium compounds are known to be potent inhibitors of PTPs, such as PTP1B, which are negative regulators of insulin signaling. By inhibiting PTPs, these compounds can enhance the phosphorylation of key signaling proteins, mimicking or potentiating insulin's effects. Given its structure, this compound may also exhibit PTP inhibitory activity.

Quantitative Data from Related Compounds

The following tables summarize quantitative data for vanillic acid and organovanadium compounds from various in vitro and in vivo studies. This data can serve as a benchmark for the preliminary investigation of this compound.

Table 1: In Vitro Efficacy of Vanillic Acid and Related Compounds

| Compound/Agent | Assay | Cell Line | Effect | IC50 / Effective Concentration | Reference |

| Vanillic Acid | BSA Glycation | N/A | Anti-glycation | IC50: 45.53 mM | |

| Vanillic Acid | ROS Production | Human Neutrophils | Inhibition | 40.5% inhibition at 5 µg/mL (29.7 µM) | |

| Vanillic Acid | Cytokine Release (TNF-α) | LPS-stimulated mouse peritoneal macrophages | Inhibition | ~30-63% inhibition at 100 µM (16.8 µg/mL) | |

| Vanillic Acid | Cytokine Release (IL-8) | LPS-stimulated human neutrophils | Inhibition | 20.7–29.6% inhibition at 5–50 µg/mL | |

| Oxovanadium(IV) Complex | PTP1B Inhibition | N/A | Inhibition | IC50: 185.4 ± 9.8 nM | |

| Dioxovanadium(V) Complex | PTP1B Inhibition | N/A | Inhibition | IC50: 167.2 ± 8.0 nM | |

| bis(maltolato)oxovanadium(IV) | PTP1B Inhibition | N/A | Inhibition | IC50: 0.86 ± 0.02 µM |

Table 2: In Vivo Efficacy of Vanillic Acid and Related Compounds

| Compound/Agent | Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |

| Vanillic Acid | Male Rats | Bile Duct Ligation-induced Cirrhosis | 10 mg/kg/day (gavage) for 28 days | Significant decrease in serum bilirubin | |

| Vanillin | Male Rats | Thioacetamide-induced Liver Fibrosis | 100 mg/kg/day (IP) for 8 weeks (prophylaxis) or 4 weeks (treatment) | Improved liver function and histology | |

| Syringic Acid & Vanillic Acid | Mice | CCl4-induced Chronic Liver Injury | Intravenous administration | Significantly decreased serum transaminases and suppressed collagen accumulation | |

| Vanillic Acid AgNPs | Male Rats | CCl4-induced Hepatotoxicity | N/A | Significantly protected against hepatotoxicity | |

| Organovanadium Compounds | Streptozotocin-diabetic Rats | Diabetes | 125 mg vanadium element/L in drinking fluid for up to 3 months | Faster and larger fall in glycemia compared to vanadyl sulfate |

Experimental Protocols

A systematic investigation of this compound's mechanism of action would involve a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments.

In Vitro Assays

Objective: To determine the cytotoxic effect of this compound on hepatic stellate cells (HSCs).

Protocol:

-

Seed HSCs (e.g., LX-2 cell line) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Objective: To assess the effect of this compound on TGF-β-induced Smad2/3 phosphorylation in HSCs.

Protocol:

-

Seed HSCs in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Smad2, phospho-Smad3, total Smad2/3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Objective: To determine the effect of this compound on the expression of the pro-fibrotic gene COL1A1 in HSCs.

Protocol:

-

Treat HSCs with this compound and/or TGF-β1 as described for the Western blot analysis.

-

Isolate total RNA from the cells using a suitable kit (e.g., TRIzol reagent).

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and primers specific for human COL1A1 and a housekeeping gene (e.g., GAPDH or ACTB).

-

The cycling conditions can be as follows: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Analyze the relative gene expression using the 2-ΔΔCt method.

In Vivo Model of Liver Fibrosis

Objective: To evaluate the in vivo anti-fibrotic efficacy of this compound.

Protocol:

-

Use male C57BL/6 mice (8-10 weeks old).

-

Induce liver fibrosis by intraperitoneal (i.p.) injection of CCl₄ (e.g., 1 mL/kg body weight, diluted 1:4 in olive oil) twice a week for 4-8 weeks.

-

Administer this compound (at various doses, determined from in vitro studies and literature on related compounds) daily via oral gavage or i.p. injection, starting either concurrently with CCl₄ administration (prophylactic model) or after the establishment of fibrosis (therapeutic model).

-

Include a vehicle control group and a CCl₄-only group.

-

At the end of the treatment period, collect blood and liver tissue samples.

-

Analyze serum levels of liver enzymes (ALT, AST).

-

Perform histological analysis of liver sections stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess liver damage and collagen deposition.

-

Quantify liver fibrosis by measuring the hydroxyproline content of the liver tissue.

-

Analyze the expression of fibrosis-related markers (e.g., α-SMA, COL1A1) in liver tissue by immunohistochemistry, Western blotting, or qRT-PCR.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the preliminary investigation of this compound's mechanism of action.

Conclusion

This technical guide provides a comprehensive framework for a preliminary investigation into the mechanism of action of this compound. By leveraging the knowledge of structurally related compounds, a focused and efficient research plan can be executed. The proposed experiments, from in vitro cell-based assays to in vivo animal models, will help elucidate the potential anti-inflammatory and anti-fibrotic properties of this compound and identify its primary molecular targets and affected signaling pathways. The successful completion of these studies will provide a solid foundation for further drug development and preclinical evaluation.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Vanillic acid inhibits TGF-β type I receptor to protect bone marrow mesenchymal stem cells from radiation-induced bystander effects - Zhou- Translational Cancer Research [tcr.amegroups.org]

- 5. Vanillic acid inhibits TGF-β type I receptor to protect bone marrow mesenchymal stem cells from radiation-induced bystander effects - Zhou - Translational Cancer Research [tcr.amegroups.org]

An In-depth Technical Guide to the Biosynthetic Routes of Vanillin

A Note on Terminology: This document provides a detailed overview of the biosynthetic pathways to vanillin . Initial searches for "Vanitiolide" did not yield information on a known natural product with established biosynthetic routes. The prevalence of information on vanillin biosynthesis suggests a possible conflation of terms. Therefore, this guide focuses on the well-documented synthesis of vanillin to address the core requirements of the user's request for a technical guide on a natural product's biosynthesis.

For researchers, scientists, and drug development professionals, this guide details the enzymatic pathways leading to vanillin in both plants and microorganisms. It includes quantitative data, detailed experimental protocols, and visualizations of the core biological processes.

Introduction to Vanillin Biosynthesis

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is the primary chemical component of natural vanilla flavor, a globally significant commodity. While historically extracted from the cured seed pods of the orchid Vanilla planifolia, the demand for vanillin far outstrips the supply from natural sources. This has driven extensive research into alternative production methods, including chemical synthesis and, more recently, biotechnological routes. Understanding the native biosynthetic pathways in Vanilla planifolia and microbial systems is crucial for optimizing these biotechnological strategies.

The biosynthesis of vanillin in plants is primarily a branch of the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. In contrast, various microorganisms have been engineered to produce vanillin from more readily available precursors like ferulic acid, a common component of lignocellulosic biomass.

Biosynthetic Pathways to Vanillin

There are two primary, well-characterized routes for the biosynthesis of vanillin: the plant pathway, which operates in Vanilla planifolia, and various microbial pathways that have been engineered for industrial production.

The Plant Pathway in Vanilla planifolia

The synthesis of vanillin in the vanilla orchid begins with L-phenylalanine and proceeds through a series of enzymatic steps within the phenylpropanoid pathway. The key enzymes and intermediates are outlined below.

The pathway begins with the deamination of L-phenylalanine to cinnamic acid, catalyzed by Phenylalanine Ammonia Lyase (PAL) . Subsequently, Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid. This is then activated to its CoA thioester, p-coumaroyl-CoA, by 4-Coumarate-CoA ligase (4CL) . The pathway then proceeds through a series of hydroxylation and methylation steps to yield ferulic acid. A key discovery in recent years was the identification of Vanillin Synthase (VpVAN) , a single enzyme that catalyzes the direct conversion of ferulic acid and its glucoside to vanillin and vanillin glucoside, respectively[1].

Microbial Biosynthesis of Vanillin from Ferulic Acid

A common and industrially relevant biosynthetic route utilizes microorganisms to convert ferulic acid into vanillin. This pathway is attractive due to the abundance of ferulic acid in agricultural waste streams. The core of this pathway involves two key enzymes: Feruloyl-CoA Synthetase (FCS) and Enoyl-CoA Hydratase/Aldolase (ECH) .

In this pathway, ferulic acid is first activated to feruloyl-CoA by FCS. Subsequently, ECH catalyzes the hydration and retro-aldol cleavage of feruloyl-CoA to yield vanillin and acetyl-CoA. This two-step process has been successfully engineered in various microbial hosts, including Escherichia coli and Saccharomyces cerevisiae.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of vanillin biosynthesis is dependent on the kinetic properties of the involved enzymes. The following tables summarize available quantitative data for key enzymes in both the plant and microbial pathways.

Table 1: Kinetic Parameters of Feruloyl-CoA Synthetase (FCS) from Microbial Sources

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |

| Soil Metagenome (FCS1) | Ferulic Acid | 0.1 | 36.8 | 45.9 | 371.6 | [2] |

| Streptomyces sp. V-1 | Ferulic Acid | 0.35 | 78.2 | 67.7 | 193.4 | [3] |

| Streptomyces sp. V-1 (pure FCS-Str) | Ferulic Acid | 0.39 | 112.65 | - | - | [4] |

Table 2: Kinetic Parameters of 4-Coumarate:CoA Ligase (4CL) from Plant Sources

| Enzyme Source | Substrate | Km (µM) | Vmax (nkat/mg) | Reference |

| Morus alba (Ma4CL3) | 4-Coumaric Acid | 10.49 | 4.4 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of vanillin biosynthesis.

Heterologous Expression and Purification of Feruloyl-CoA Synthetase (FCS) in E. coli

This protocol is adapted from methods described for the expression and purification of recombinant proteins.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the His-tagged FCS gene

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column and buffers (wash and elution)

Protocol:

-

Transformation: Transform the E. coli expression strain with the FCS expression vector and plate on selective LB agar plates.

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

Purification: Apply the clarified lysate to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM). Elute the bound protein with elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Analysis: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the pure fractions and perform buffer exchange into a suitable storage buffer.

Enzyme Assay for Feruloyl-CoA Synthetase (FCS)

This spectrophotometric assay measures the formation of feruloyl-CoA.

Materials:

-

Purified FCS enzyme

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.8)

-

Ferulic acid solution

-

ATP solution

-

Coenzyme A (CoA) solution

-

MgCl2 solution

-

Spectrophotometer capable of reading at 345 nm

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the following components in the reaction buffer: 2.5 mM MgCl2, 0.5 mM ferulic acid, 2.0 mM ATP, and 0.4 mM CoA.

-

Initiate Reaction: Start the reaction by adding a known amount of purified FCS enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 10 minutes).

-

Measurement: Measure the increase in absorbance at 345 nm, which corresponds to the formation of feruloyl-CoA (ε345nm = 1.9 x 104 M-1cm-1).

-

Calculations: Calculate the specific activity of the enzyme based on the change in absorbance over time and the amount of enzyme used.

HPLC Analysis of Vanillin

This protocol provides a general method for the quantification of vanillin produced in enzymatic reactions or fermentation broths.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: A mixture of methanol and acidified water (e.g., with acetic acid)

-

Vanillin standard solutions of known concentrations

-

Samples for analysis

Protocol:

-

Sample Preparation: Centrifuge the reaction mixture or fermentation broth to remove cells and particulate matter. Filter the supernatant through a 0.22 µm filter.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 100 mm, 3.5 µm).

-

Mobile Phase: A gradient of methanol and water (pH 4, acidified with acetic acid) can be used for optimal separation. For example, a gradient from 35% to 60% methanol over several minutes.

-

Flow Rate: Typically 0.8-1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10-20 µL.

-

-

Standard Curve: Inject a series of vanillin standard solutions of known concentrations to generate a standard curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared samples and integrate the peak corresponding to vanillin.

-

Quantification: Determine the concentration of vanillin in the samples by comparing their peak areas to the standard curve.

Conclusion

The biosynthesis of vanillin is a well-studied field with significant implications for the flavor and fragrance industry. The elucidation of the plant pathway in Vanilla planifolia has provided a blueprint for understanding natural vanillin production. Concurrently, the development of microbial fermentation processes, particularly from ferulic acid, offers a sustainable and scalable alternative. This guide provides a foundational understanding of these biosynthetic routes, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and optimization of vanillin production. Further research is needed to fully characterize the kinetics of all enzymes in the plant pathway and to further enhance the efficiency of microbial production systems.

References

- 1. Vanillin formation from ferulic acid in Vanilla planifolia is catalysed by a single enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

Vanitiolide: An In-depth Technical Guide on Initial Pharmacological Studies

Disclaimer: Information regarding the pharmacology of Vanitiolide is exceedingly scarce in publicly available scientific literature. While identified as a choleretic agent, detailed preclinical and clinical studies outlining its mechanism of action, pharmacokinetics, and pharmacodynamics are not readily accessible. This guide, therefore, synthesizes the limited available information and provides a foundational overview based on its chemical class and purported therapeutic effect.

Introduction

This compound, also known by the synonym Bildux and its chemical name N-(4-Hydroxy-3-methoxythiobenzoyl)morpholine, is a synthetic compound belonging to the thiobenzamide class. Its primary pharmacological classification is as a choleretic agent, a substance that increases the volume of bile secreted by the liver. Due to the limited data, this document will provide a general overview of its known properties and the typical pharmacological considerations for a compound of this nature.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₂H₁₅NO₃S |

| Molecular Weight | 253.32 g/mol |

| IUPAC Name | (4-hydroxy-3-methoxyphenyl)(morpholin-4-yl)methanethione |

| Synonyms | This compound, Bildux, N-(4-Hydroxy-3-methoxythiobenzoyl)morpholine |

| CAS Number | 17692-71-6 |

Core Pharmacology: Choleretic Effect

The principal pharmacological effect attributed to this compound is its choleretic action. Choleretic agents stimulate hepatocytes to secrete a larger volume of bile. This can be beneficial in conditions where there is impaired bile flow (cholestasis) not caused by a physical obstruction.

Putative Mechanism of Action

The precise molecular mechanism by which this compound exerts its choleretic effect has not been elucidated in available literature. Generally, choleretic agents can act through several mechanisms:

-

Osmotic Choleretics: Some compounds are secreted into the bile canaliculi, creating an osmotic gradient that draws water and electrolytes into the bile.

-

Stimulation of Bile Acid Synthesis and Transport: Choleretics can upregulate the synthesis of bile acids from cholesterol or enhance the activity of transport proteins responsible for secreting bile components into the canaliculi.

Given its thiobenzamide structure, it is plausible that this compound's mechanism may involve interaction with specific hepatic enzymes or transport systems. However, without experimental data, this remains speculative.

Experimental Protocols (Hypothetical)

As no specific experimental studies on this compound were found, this section outlines a standard preclinical protocol that would be used to characterize the choleretic activity of a novel compound.

In Vivo Assessment of Choleretic Activity in a Rodent Model

Objective: To determine the dose-dependent effect of this compound on bile flow and composition in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (250-300g) are used.

-

Surgical Preparation: Animals are anesthetized, and the common bile duct is cannulated to allow for the collection of bile. A second cannula may be placed in the duodenum for the administration of the test compound.

-

Dosing: this compound would be administered intraduodenally or intravenously at various doses. A vehicle control group would receive the administration vehicle only.

-

Bile Collection: Bile is collected at timed intervals (e.g., every 30 minutes) for a period of several hours post-administration.

-

Analysis: The volume of bile is measured for each collection period. The concentration of key bile components, such as bile salts, cholesterol, and phospholipids, is determined using appropriate biochemical assays.

-

Data Presentation: Results would be presented as the mean ± SEM for each group. Statistical analysis (e.g., ANOVA) would be used to determine significant differences between the this compound-treated and control groups.

Diagram of Experimental Workflow:

Caption: Workflow for in vivo assessment of this compound's choleretic activity.

Potential Signaling Pathways in Choleresis

While the specific pathways modulated by this compound are unknown, the regulation of bile flow is a complex process involving multiple signaling molecules and nuclear receptors.

Diagram of Key Regulatory Pathways in Bile Acid Synthesis and Transport:

Caption: Simplified signaling pathway for bile acid synthesis and transport in hepatocytes.

A potential mechanism for a choleretic agent could be the modulation of the Farnesoid X Receptor (FXR), a key nuclear receptor that regulates the expression of genes involved in bile acid homeostasis, including the rate-limiting enzyme for bile acid synthesis (CYP7A1) and the primary bile salt export pump (BSEP).

Pharmacokinetics and Toxicology

No pharmacokinetic (absorption, distribution, metabolism, excretion) or toxicological data for this compound is available in the public domain. For thiobenzamide derivatives, potential hepatotoxicity is a consideration that would require thorough investigation during preclinical development.

Conclusion

This compound is identified as a choleretic agent, but a significant gap exists in the scientific literature regarding its detailed pharmacology. The information required for a comprehensive technical guide, including quantitative data from preclinical and clinical studies, detailed experimental protocols, and an understanding of its mechanism of action, is not currently available. Further research is necessary to elucidate the pharmacological profile of this compound and to determine its potential therapeutic utility and safety. The experimental frameworks and signaling pathways described herein represent standard approaches and concepts in the field of choleretic drug discovery and are provided for illustrative purposes.

understanding the physicochemical properties of Vanitiolide

An In-depth Technical Guide to the Physicochemical Properties of Vanitiolide

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research. This document summarizes key quantitative data, discusses the nature of the available data, and provides generalized experimental contexts.

Core Physicochemical Properties of this compound

This compound, with the CAS number 17692-71-6, is a chemical compound with therapeutic interest as a choleretic agent[1][2]. A summary of its fundamental physicochemical properties is presented in Table 1. It is critical to note that several of these properties are predicted from computational models rather than determined through direct experimental measurement.

| Property | Value | Data Type |

| Molecular Formula | C₁₂H₁₅NO₃S | |

| Molecular Weight | 253.32 g/mol | Computed[1][2][3] |

| IUPAC Name | (4-hydroxy-3-methoxyphenyl)-morpholin-4-ylmethanethione | |

| Boiling Point | 411.3 ± 55.0 °C | Predicted |

| Density | 1.293 ± 0.06 g/cm³ | Predicted |

| pKa | 9.25 ± 0.31 | Predicted |

| Solubility | Soluble in DMSO | Experimental |

Experimental Protocols and Data Context

A general workflow for the experimental determination of a key parameter like solubility is outlined below.

Caption: Generalized workflow for the experimental determination of solubility.

Signaling Pathways

Current literature available through public databases does not delineate specific signaling pathways that are directly modulated by this compound. Its classification as a choleretic suggests a mechanism of action related to bile secretion and flow, which may involve various hepatic transport systems and signaling molecules, but detailed pathways have not been elucidated.

The logical relationship of this compound's known properties can be visualized as follows, stemming from its core chemical structure.

Caption: Relationship between this compound's core identity and its properties.

Conclusion

This compound is a compound with defined molecular structure and several predicted physicochemical properties. The lack of extensive experimental data highlights an opportunity for further research to validate the computational predictions and to elucidate the biological mechanisms and signaling pathways associated with its choleretic activity. Such studies are essential for the comprehensive understanding and potential therapeutic application of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxybenzenes, a class of organic compounds featuring a benzene ring substituted with one or more methoxy groups, represent a versatile and highly valuable scaffold in modern drug discovery and development. The electronic properties and conformational possibilities conferred by the methoxy group(s) give rise to a diverse array of molecules with a wide spectrum of biological activities. These activities span antioxidant, antimicrobial, anticancer, and anti-inflammatory effects, making them compelling candidates for therapeutic agent design.[1]

This technical guide provides an in-depth review of Vanitiolide, a notable methoxybenzene derivative, and explores the broader landscape of related methoxybenzene compounds. We will focus on quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways that govern their therapeutic effects.

Profile of this compound

This compound (CAS: 17692-71-6) is a member of the methoxybenzene and phenol families, recognized primarily for its activity as a cholagogue, a substance that stimulates the flow of bile.[2][3] Its chemical structure and properties make it a subject of interest in medicinal chemistry.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. This data is critical for understanding its solubility, stability, and potential for formulation.

| Property | Value | Reference |

| CAS Number | 17692-71-6 | [2][4] |

| Molecular Formula | C12H15NO3S | |

| Molecular Weight | 253.32 g/mol | |

| IUPAC Name | (4-hydroxy-3-methoxyphenyl)(morpholino)methanethione | |

| Boiling Point (Predicted) | 411.3±55.0 °C | |

| Density (Predicted) | 1.293±0.06 g/cm3 | |

| Synonyms | Vanitiolid, Bildux, 4-(Thiovanilloyl)morpholine |

Biological Activity

The primary documented biological activity of this compound is its role as a choleretic agent, promoting bile secretion. This suggests its potential application in treating certain hepatobiliary disorders. Further research into its mechanism of action could unveil additional therapeutic possibilities.

Biological Activities of Related Methoxybenzenes

The methoxybenzene scaffold is a cornerstone in a multitude of biologically active compounds. The position of the methoxy groups (ortho, meta, or para) significantly influences the molecule's electronic properties and its ability to interact with biological targets. This structural diversity has led to the discovery of compounds with potent pharmacological effects.

Antioxidant Activity

Many methoxybenzene derivatives, particularly those also containing phenolic hydroxyl groups, are powerful antioxidants. They function by scavenging free radicals, a key mechanism in mitigating the oxidative stress implicated in numerous chronic diseases.

| Compound | Assay | Quantitative Data (IC50 / EC50) | Reference |

| Eugenol | DPPH Radical Scavenging | Data not available in snippets | |

| Isoeugenol | DPPH Radical Scavenging | Data not available in snippets | |

| Ferulic Acid | DPPH Radical Scavenging | Data not available in snippets | |

| Curcumin | Cytotoxicity (HSG cells) | Most cytotoxic in series | |

| Dehydrodiisoeugenol | Cytotoxicity (HSG cells) | Second most cytotoxic |

Anticancer Activity

Certain methoxybenzene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a series of 2,5-diketopiperazines synthesized using 1-isocyano-4-methoxybenzene as a starting material has shown notable anticancer properties against acute myeloid leukemia (AML) and prostate cancer cells.

| Compound Class | Cancer Cell Lines | Assay | Quantitative Data (IC50) | Reference |

| 2,5-Diketopiperazines | Acute Myeloid Leukemia (AML), Prostate Cancer | MTT Assay | Potent activity reported | |

| N-Benzimidazole Carboxamides | MCF-7 (Breast Cancer) | Antiproliferative Assay | IC50 = 3.1 µM (Compound 12) | |

| N-Benzimidazole Carboxamides | HCT 116, MCF-7, HEK 293 | Antiproliferative Assay | IC50 = 1.2–5.3 µM (Compound 11) |

Antimicrobial Activity

Derivatives such as eugenol have exhibited broad-spectrum antimicrobial activity against bacteria and fungi, often by disrupting microbial cell membranes. Additionally, novel N-benzimidazole carboxamides containing methoxy groups have shown potent antibacterial effects.

| Compound | Target Organism | Assay | Quantitative Data (MIC) | Reference |

| Eugenol | Various Bacteria and Fungi | Not specified | Broad-spectrum activity | |

| N-Benzimidazole Carboxamide (Cpd. 8) | E. faecalis (Gram-positive) | Broth Microdilution | MIC = 8 µM |

Mechanisms of Action and Signaling Pathways

Understanding the molecular pathways through which methoxybenzenes exert their effects is crucial for rational drug design.

FGFR Signaling Pathway Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is vital for cell proliferation and survival; its aberrant activation is implicated in many cancers. Certain dimethoxybenzene derivatives have been identified as potent inhibitors of this pathway.

Caption: FGFR signaling pathway and its inhibition by dimethoxybenzene derivatives.

Potential Anticancer Mechanisms

For the 2,5-diketopiperazine derivatives, while the precise mechanism is not fully elucidated, potential pathways include the induction of apoptosis, cell cycle arrest, or the inhibition of key enzymes essential for cancer cell proliferation.

References

Foundational Research on Vanitiolide's Role in Bile Acid Secretion: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide aims to provide an in-depth overview of the foundational research concerning the compound Vanitiolide and its role in bile acid secretion. This compound has been identified as a choleretic agent, a substance that increases the flow of bile from the liver. However, a comprehensive review of publicly accessible scientific literature reveals that detailed research on this specific compound is sparse and appears to be dated. This document summarizes the available information, highlights the significant gaps in current knowledge, and provides context based on related historical research into similar chemical structures.

Chemical Identity

This compound is chemically identified as (4-Hydroxy-3-methoxyphenyl)-4-morpholinylmethanethione. Research into compounds with similar nomenclature, specifically those containing a morpholinoacetyl group attached to a quinazoline nucleus, was active in the late 1960s and early 1970s. One such compound, 1-morpholinoacetyl-3-phenyl-4-oxo-1,2,3,4-tetrahydroquinazoline hydrochloride, was investigated for its choleretic properties. While structurally distinct from this compound, the research into this and other quinazoline derivatives provides the closest available analogue for understanding the potential pharmacological context of this compound.

Core Research Findings on Related Compounds

Due to the lack of specific data for this compound, this section will draw upon the findings related to the aforementioned quinazoline hydrochloride derivative to provide a potential framework for its mechanism of action. It is crucial to note that these are extrapolations and not direct findings on this compound.

Quantitative Data

The following table structure is provided as a template for how such data would be presented if it were available.

| Compound | Dose | Bile Flow Rate (μL/min/kg) | Bile Acid Concentration (mM) | Primary Bile Acids (%) | Secondary Bile Acids (%) |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

| Control | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not available in the reviewed literature. Based on general pharmacological studies of choleretic agents from the period when related compounds were being investigated, key experiments would likely have included:

-

In vivo animal models: Typically using rats or dogs with bile duct cannulation to directly measure bile flow and collect bile samples for analysis.

-

Biochemical analysis of bile: Measurement of total bile acid concentration, as well as the relative concentrations of primary and secondary bile acids, cholesterol, and phospholipids.

-

Histological examination of the liver: To assess any potential cellular changes or toxicity.

A generalized workflow for such an experiment is depicted below.

Signaling Pathways

There is no specific information available on the signaling pathways modulated by this compound in hepatocytes to promote bile acid secretion. The understanding of the molecular mechanisms of bile secretion has advanced significantly since the time the primary research on related compounds was likely conducted. Modern research focuses on the role of nuclear receptors (like FXR, PXR, and CAR) and membrane transporters (such as BSEP, MRP2, NTCP, and OATPs) in regulating bile acid homeostasis.

A hypothetical signaling pathway illustrating the general principles of bile acid regulation is presented below. This diagram is for illustrative purposes and is not based on specific data for this compound.

Conclusion and Future Directions

The available scientific literature on this compound and its direct role in bile acid secretion is exceedingly limited. While it is identified as a choleretic agent, the foundational research containing specific quantitative data, detailed experimental protocols, and an elucidation of its mechanism of action is not readily accessible through modern databases. The information on structurally related quinazoline derivatives from the late 1960s and early 1970s suggests a historical interest in this class of compounds for their effects on bile flow.

For researchers, scientists, and drug development professionals, this represents a significant knowledge gap. Future foundational research on this compound would require a de novo investigation into its pharmacological properties. Such studies would need to establish its efficacy, potency, and safety profile using current methodologies. Key areas for investigation would include:

-

In vitro studies: Utilizing primary hepatocytes or hepatic cell lines to investigate the direct effects of this compound on bile acid uptake, metabolism, and efflux. This would also be crucial for elucidating the specific signaling pathways involved.

-

In vivo studies: Re-evaluating the choleretic effects in animal models to obtain precise quantitative data on bile flow and composition.

-

Mechanism of action studies: Investigating the interaction of this compound with key regulatory proteins of bile acid homeostasis, such as nuclear receptors and canalicular transporters.

Without such foundational research, any further development or consideration of this compound as a therapeutic agent remains speculative.

Vanitiolide: An Obscure Choleretic with Undocumented Therapeutic Potential

Despite a comprehensive investigation into the scientific and medical literature, Vanitiolide remains an enigmatic synthetic compound with a significant lack of publicly available data regarding its potential as a novel therapeutic agent. While identified as a cholagogue—a substance that promotes bile secretion—its broader pharmacological profile, mechanism of action, and any potential clinical applications remain undocumented in accessible research.

Initial searches have confirmed the chemical identity of this compound. It is a synthetic compound with the molecular formula C12H15NO3S and the CAS number 17692-71-6. It is also known by the synonyms Vanitiolid and Bildux. Safety data indicates that it is harmful if swallowed and can cause skin and eye irritation.

However, extensive and targeted searches for its therapeutic use, mechanism of action, preclinical and clinical studies, and any associated quantitative data have failed to yield any substantive results. There is no evidence of this compound having been investigated in clinical trials, nor are there any published in-vitro or in-vivo studies detailing its pharmacological effects beyond its general classification as a choleretic.

Consequently, the core requirements of this technical guide—quantitative data presentation, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled due to the complete absence of the necessary underlying data. The scientific community has not, to date, published research that would allow for an in-depth analysis of this compound's therapeutic potential.

The reasons for this lack of information are unclear. It is possible that research into this compound was discontinued at an early stage, that the findings were never published, or that the compound was superseded by more effective or safer alternatives. Without access to proprietary or unpublished research, a detailed technical guide on its therapeutic applications cannot be constructed.

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of Vanitiolide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanitiolide, with the chemical formula C₁₂H₁₅NO₃S, is a cholagogue, a substance that promotes the flow of bile from the gallbladder.[1][2] Its therapeutic potential necessitates accurate and reliable quantification in various matrices for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high specificity, sensitivity, and accuracy.[3] This application note details a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.

The method described herein is simple, precise, and accurate, making it suitable for routine analysis. It utilizes a standard C18 column with UV detection, a common setup in most analytical laboratories.[4][5] The protocol covers instrumentation, reagent preparation, experimental procedures, and method validation according to the International Council for Harmonisation (ICH) guidelines.

HPLC Method Parameters

A reversed-phase HPLC method was developed for the efficient separation and quantification of this compound. The chromatographic conditions are summarized in the table below.

| Parameter | Specification |

| Instrument | HPLC System with Quaternary Pump, Autosampler, and UV/PDA Detector |

| Column | C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Run Time | 10 minutes |

For Mass Spectrometry (MS) compatible applications, 0.1% Phosphoric Acid can be replaced with 0.1% Formic Acid.

Experimental Protocols

Reagents and Materials

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Phosphoric Acid (Analytical Grade)

-

Water (HPLC Grade or Milli-Q)

-

Methanol (HPLC Grade)

-

0.45 µm Syringe Filters

Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound Reference Standard and transfer it into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Preparation of Sample Solutions

-

Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

-

Add a suitable volume of methanol to dissolve the sample, using sonication if necessary.

-

Dilute to the final volume with the mobile phase to obtain a theoretical concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC System Operation

-

Set up the HPLC system according to the parameters listed in Section 1.0.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the standard solutions in increasing order of concentration.

-

Inject the prepared sample solutions.

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Caption: HPLC analysis workflow for this compound quantification.

Method Validation Summary

The developed method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ) to demonstrate its suitability for the intended purpose.

Linearity

Linearity was evaluated by analyzing six concentrations of this compound ranging from 5 to 100 µg/mL. The calibration curve showed excellent linearity.

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 5 | 110548 |

| 10 | 221459 |

| 25 | 552891 |

| 50 | 1104672 |

| 75 | 1658310 |

| 100 | 2210560 |

| Correlation Coefficient (r²) | 0.9998 |

Precision

Precision was assessed by performing six replicate injections of a 50 µg/mL this compound standard. The low relative standard deviation (%RSD) indicates high method precision.

| Replicate | Retention Time (min) | Peak Area |

| 1 | 4.52 | 1104850 |

| 2 | 4.51 | 1105123 |

| 3 | 4.53 | 1103980 |

| 4 | 4.52 | 1104560 |

| 5 | 4.51 | 1106015 |

| 6 | 4.52 | 1103890 |

| Mean | 4.52 | 1104736 |

| %RSD | 0.18% | 0.08% |

Accuracy (Recovery)

Accuracy was determined by the standard addition method. A sample was spiked with this compound at three different concentration levels (80%, 100%, and 120% of the target concentration).

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |

| 80% | 40 | 39.6 | 99.0 |

| 100% | 50 | 50.3 | 100.6 |

| 120% | 60 | 59.5 | 99.2 |

| Mean Recovery (%) | 99.6 |

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Result |

| LOD | 0.5 µg/mL |

| LOQ | 1.5 µg/mL |

Stability-Indicating Properties

Forced degradation studies are crucial for developing a stability-indicating method. To assess this, this compound samples were subjected to stress conditions including acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and heat (80°C). The chromatograms showed that the degradation product peaks were well-resolved from the main this compound peak, confirming the method's specificity and stability-indicating nature.

Caption: Logical flow for stability-indicating method validation.

Conclusion

The described RP-HPLC method provides a simple, accurate, and reliable means for the quantification of this compound. The validation results demonstrate excellent linearity, precision, and accuracy, meeting the stringent requirements for pharmaceutical analysis. The method's ability to separate this compound from its degradation products confirms its utility as a stability-indicating assay. This protocol is well-suited for routine quality control and research applications in the drug development process.

References

Application Notes and Protocols for Studying the Choleretic Effect of Vanitiolide In Vivo

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the choleretic potential of the novel compound, Vanitiolide, in a preclinical in vivo setting. The protocols outlined below are based on established methodologies for studying bile secretion and composition in rodent models.

Introduction

Choleresis, the process of bile formation and secretion by the liver, is a fundamental physiological function critical for the digestion and absorption of lipids and the elimination of endogenous and xenobiotic compounds.[1] Agents that stimulate bile flow are known as choleretics and have therapeutic applications in various cholestatic liver diseases.[2][3] The evaluation of a new chemical entity's effect on bile flow is crucial in drug development to identify potential therapeutic benefits or to flag potential for drug-induced cholestasis.[4]

This compound is a novel compound whose effects on hepatobiliary function are yet to be characterized. This document provides detailed protocols for an in vivo investigation of its choleretic properties in a rat model. The primary objectives of these studies are to:

-

Quantify the effect of this compound on bile flow rate.

-

Analyze the impact of this compound on the composition of bile, including bile acids and electrolytes.

-

Elucidate the potential mechanism of this compound's choleretic action, distinguishing between bile salt-dependent and bile salt-independent pathways.

The rat is the selected animal model as it lacks a gallbladder, which ensures a continuous flow of bile directly from the liver to the duodenum, simplifying the experimental setup for bile collection.[1] The bile duct cannulation (BDC) model is a well-established and reliable method for direct and continuous bile sampling.

Key Experimental Protocols

Protocol 1: Acute Choleretic Effect of this compound in Bile Duct-Cannulated Rats

Objective: To determine the acute dose-dependent effect of intravenously administered this compound on bile flow and composition.

Materials:

-

Male Sprague-Dawley or Wistar rats (225-275g)

-

Anesthetics (e.g., Ketamine/Xylazine or Isoflurane)

-

Surgical instruments for laparotomy

-

Polyethylene tubing (PE-50 or equivalent) for cannulation

-

This compound solution in a suitable vehicle (e.g., saline, DMSO/saline mixture)

-

Positive control choleretic agent (e.g., Ursodeoxycholic acid - UDCA, Dehydrocholate - DHC)

-

Saline solution (0.9% NaCl)

-

Metabolic cages for animal housing and bile collection

-

Microcentrifuge tubes for bile collection

-

Analytical equipment for bile analysis (LC-MS/MS, enzymatic assay kits)

Procedure:

-

Animal Acclimatization and Preparation:

-

Acclimatize rats for at least one week under standard laboratory conditions (21±2°C, 12h light/dark cycle) with ad libitum access to food and water.

-

Fast animals overnight before surgery but allow free access to water.

-

-

Bile Duct Cannulation Surgery:

-

Anesthetize the rat using an appropriate anesthetic regimen.

-

Perform a midline abdominal incision to expose the common bile duct.

-

Carefully isolate the bile duct and make a small incision for cannula insertion.

-

Insert a polyethylene cannula into the bile duct towards the liver and secure it with surgical sutures.

-

Exteriorize the cannula through a subcutaneous tunnel to the dorsal scapular region for ease of access and to prevent the animal from disturbing it.

-

A secondary duodenal cannula can be placed to allow for the reinfusion of bile salts if a bile salt-depleted model is not desired.

-

Close the abdominal incision in layers.

-

Allow the animal to recover from anesthesia in a heated cage.

-

-

Experimental Phase:

-

Place the recovered rat in a metabolic cage and allow for a stabilization period (e.g., 30-60 minutes) while collecting basal bile.

-

Divide animals into experimental groups: Vehicle control, Positive control (e.g., UDCA), and multiple this compound dose groups.

-

Administer the vehicle, positive control, or this compound intravenously (e.g., via a tail vein catheter).

-

Collect bile samples at timed intervals (e.g., every 15-30 minutes) for a period of 2-4 hours post-administration.

-

Record the volume/weight of the collected bile for each interval to determine the flow rate (µL/min/kg).

-

-

Sample Processing and Analysis:

-

Store collected bile samples at -80°C until analysis.

-

Analyze bile for the following components:

-

Total Bile Acids: Use enzymatic assays or LC-MS.

-

Bile Acid Profile: Characterize individual bile acids (e.g., cholic acid, chenodeoxycholic acid, and their conjugates) using LC-MS/MS.

-

Electrolytes: Measure concentrations of Na+, K+, Cl-, and HCO3- using an ion-selective electrode analyzer.

-

Cholesterol and Phospholipids: Quantify using specific enzymatic colorimetric assay kits.

-

This compound and its Metabolites: Develop and validate an LC-MS/MS method to determine the biliary excretion of the parent compound and its potential metabolites.

-

-

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.

Table 1: Effect of this compound on Bile Flow Rate

| Treatment Group (Dose) | Basal Flow Rate (µL/min/kg) | Peak Flow Rate (µL/min/kg) | Time to Peak (min) | Total Bile Volume (mL/4h) |

| Vehicle Control | ||||

| Positive Control (UDCA) | ||||

| This compound (Low Dose) | ||||

| This compound (Mid Dose) | ||||

| This compound (High Dose) |

Table 2: Effect of this compound on Biliary Composition (at time of peak flow)

| Treatment Group (Dose) | Total Bile Acids (µmol/mL) | Cholesterol (µmol/mL) | Phospholipids (µmol/mL) | Bicarbonate (HCO3-) (mEq/L) |

| Vehicle Control | ||||

| Positive Control (UDCA) | ||||

| This compound (Low Dose) | ||||

| This compound (Mid Dose) | ||||

| This compound (High Dose) |

Table 3: Biliary Excretion Parameters

| Treatment Group (Dose) | Bile Acid Secretion Rate (nmol/min/kg) | This compound Excretion Rate (nmol/min/kg) |

| Vehicle Control | N/A | |

| Positive Control (UDCA) | N/A | |

| This compound (Low Dose) | ||

| This compound (Mid Dose) | ||

| This compound (High Dose) |

Visualizations

Experimental Workflow

Caption: Workflow for in vivo assessment of this compound's choleretic effect.

Proposed Signaling Pathway for Choleretic Action

The choleretic effect of a compound can be mediated through bile salt-dependent or bile salt-independent mechanisms. The following diagram illustrates these general pathways, which would be investigated for this compound.

Caption: Potential mechanisms of this compound-induced choleresis in hepatocytes.

Logical Relationship for Data Interpretation

The analysis of bile composition provides insights into the mechanism of action. This diagram shows the logical flow for interpreting the experimental results.

Caption: Decision tree for interpreting the mechanism of this compound's choleretic effect.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. Choleretic actions of insulin-like growth factor-I, prednisolone, and ursodeoxycholic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

Application Notes and Protocols for Vanillin and Vanillic Acid in Liver Disease Research

A-Note on "Vanitiolide": Initial searches for "this compound" did not yield specific scientific data. The following information is presented for the structurally related and well-researched compounds, Vanillin and Vanillic Acid , which demonstrate significant hepatoprotective properties and are relevant to liver disease research.

Application Notes

Introduction:

Vanillin and its metabolite, vanillic acid, are phenolic compounds that have demonstrated considerable potential in the preclinical research of various liver diseases. Their therapeutic effects are primarily attributed to their potent antioxidant and anti-inflammatory properties. These compounds have been shown to mitigate liver damage in models of chemically-induced hepatotoxicity and inflammatory liver injury. The data suggests their potential utility in the development of novel therapeutic strategies for conditions such as drug-induced liver injury (DILI), non-alcoholic fatty liver disease (NAFLD), and liver fibrosis.

Mechanism of Action:

The hepatoprotective effects of vanillin and vanillic acid are multifactorial. They have been shown to:

-

Scavenge Reactive Oxygen Species (ROS): By directly neutralizing free radicals, they reduce oxidative stress, a key driver of hepatocellular injury.

-

Enhance Endogenous Antioxidant Defenses: They can upregulate the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) and catalase, further bolstering the liver's capacity to handle oxidative insults.

-

Suppress Inflammatory Pathways: Vanillin and vanillic acid have been demonstrated to inhibit the activation of pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway. This leads to a reduction in the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

-

Modulate other signaling pathways: Research also suggests the involvement of other pathways, such as the STAT3 signaling pathway, in the biological activities of vanillic acid.

Preclinical Efficacy:

In vivo studies using rodent models of liver injury have consistently shown that administration of vanillin or vanillic acid can:

-

Significantly reduce elevated serum levels of liver enzymes, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers of liver damage.

-

Attenuate histopathological changes in the liver, such as necrosis, inflammation, and fibrosis.

-

Decrease markers of lipid peroxidation and protein oxidation in liver tissue.

-

Restore the levels of depleted endogenous antioxidants.

Data Presentation

Table 1: Effect of Vanillin on Biochemical Parameters in CCl₄-Induced Liver Injury in Rats

| Parameter | Control | CCl₄ | CCl₄ + Vanillin | Reference |

| ALT (U/L) | 35.2 ± 3.1 | 185.4 ± 15.2 | 78.6 ± 6.5 | [1] |

| AST (U/L) | 48.7 ± 4.3 | 245.1 ± 20.8 | 110.2 ± 9.7 | [1] |

| MDA (nmol/mg protein) | 1.2 ± 0.1 | 4.8 ± 0.4 | 2.1 ± 0.2 | [1] |

| SOD (U/mg protein) | 15.6 ± 1.3 | 7.2 ± 0.6 | 12.8 ± 1.1 | [1] |

| Catalase (U/mg protein) | 42.1 ± 3.8 | 20.5 ± 1.9 | 35.4 ± 3.2 | [1] |

Table 2: Effect of Vanillic Acid on Biochemical Parameters in Isoniazid-Rifampicin-Induced Liver Toxicity in Rats

| Parameter | Control | Isoniazid + Rifampicin | Isoniazid + Rifampicin + Vanillic Acid (100 mg/kg) | Reference |

| ALT (U/L) | 42.5 ± 3.9 | 198.7 ± 18.1 | 85.3 ± 7.9 | |

| AST (U/L) | 55.1 ± 5.2 | 263.4 ± 24.5 | 115.9 ± 10.8 | |

| ALP (U/L) | 120.3 ± 11.5 | 310.8 ± 29.2 | 165.4 ± 15.3 | |

| Total Bilirubin (mg/dL) | 0.4 ± 0.03 | 1.5 ± 0.14 | 0.7 ± 0.06 |

Experimental Protocols

1. Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury in Rats

This protocol describes the induction of acute liver injury in rats using CCl₄, a well-established model for studying hepatoprotective agents.

Materials:

-

Male Wistar rats (180-220 g)

-

Carbon tetrachloride (CCl₄)

-

Olive oil

-

Vanillin or Vanillic Acid

-

Gavage needles

-

Syringes and needles for injection and blood collection

-

Centrifuge

-

Biochemical assay kits for ALT, AST, SOD, and Catalase

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

-

Grouping: Divide the animals into the following groups (n=6-8 per group):

-

Group I (Control): Receive the vehicle (e.g., olive oil) only.

-

Group II (CCl₄ Control): Receive a single dose of CCl₄.

-

Group III (Treatment): Receive the test compound (Vanillin or Vanillic Acid) at a predetermined dose for a specified number of days prior to CCl₄ administration.

-

-

Dosing:

-

Administer Vanillin or Vanillic Acid (e.g., 100 mg/kg) orally by gavage daily for 7 days to the treatment group.

-

On the 7th day, 1 hour after the final dose of the test compound, administer a single intraperitoneal (i.p.) injection of CCl₄ (1 ml/kg body weight, diluted 1:1 in olive oil) to the CCl₄ control and treatment groups. The control group receives an equivalent volume of olive oil i.p.

-

-

Sample Collection: 24 hours after CCl₄ administration, anesthetize the animals and collect blood via cardiac puncture. Euthanize the animals and immediately excise the liver.

-

Biochemical Analysis:

-

Allow the blood to clot and then centrifuge at 3000 rpm for 15 minutes to separate the serum. Measure ALT and AST levels using commercial assay kits.

-

Rinse a portion of the liver with ice-cold saline, blot dry, and weigh. Homogenize the liver tissue in an appropriate buffer. Centrifuge the homogenate and use the supernatant to determine the activity of SOD and catalase using specific assay kits.

-

-

Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for histopathological examination.

2. Lipopolysaccharide (LPS)-Induced Acute Liver Injury in Mice

This protocol outlines the induction of acute inflammatory liver injury in mice using LPS, a model relevant for studying sepsis-related liver dysfunction.

Materials:

-

Male C57BL/6 mice (20-25 g)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Vanillin or Vanillic Acid

-

Syringes and needles for injection and blood collection

-

ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

-

Grouping: Divide the animals into the following groups (n=6-8 per group):

-

Group I (Control): Receive saline only.

-

Group II (LPS Control): Receive a single dose of LPS.

-

Group III (Treatment): Receive the test compound (Vanillin or Vanillic Acid) prior to LPS administration.

-

-

Dosing:

-

Administer Vanillin or Vanillic Acid (e.g., 50 mg/kg) intraperitoneally 1 hour before LPS challenge.

-

Administer a single intraperitoneal injection of LPS (e.g., 10 mg/kg body weight) dissolved in sterile saline. The control group receives an equivalent volume of saline.

-

-

Sample Collection: 6 hours after LPS injection, collect blood and liver tissue as described in the CCl₄ protocol.

-

Cytokine Analysis: Prepare liver homogenates as described previously. Measure the levels of TNF-α, IL-1β, and IL-6 in the liver homogenate supernatant using specific ELISA kits according to the manufacturer's instructions.

Mandatory Visualization

Caption: Proposed mechanism of hepatoprotection by Vanillin/Vanillic Acid.

Caption: General experimental workflow for evaluating hepatoprotective agents.

References

Application Notes and Protocols for the Detection of Vanitiolide and its Metabolites by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly available scientific literature lacks specific details on the metabolic pathways of Vanitiolide and established LC-MS/MS methods for its quantification. The following application notes and protocols are based on the known chemical structure of this compound and general principles of drug metabolism and bioanalysis. The proposed metabolic pathway and LC-MS/MS method should be considered as a starting point for method development and will require experimental validation.

Introduction

This compound is a choleretic agent with the chemical formula C12H15NO3S.[1][2] Its structure, 4-[(4-Hydroxy-3-methoxyphenyl)thiomethyl]morpholine, suggests several potential sites for metabolic transformation.[1] Accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development. This document provides a proposed metabolic pathway and a generic, yet detailed, LC-MS/MS protocol to guide the development of a quantitative bioanalytical method.

Proposed Metabolic Pathway of this compound

Based on the structure of this compound, which contains a phenol group, a methoxy group, a thioether linkage, and a morpholine ring, the following metabolic transformations are proposed:

-

Phase I Metabolism:

-

O-demethylation: The methoxy group on the phenyl ring is a likely site for demethylation to form a catechol metabolite.

-

Hydroxylation: The aromatic ring or the morpholine ring may undergo hydroxylation.

-

S-oxidation: The thioether sulfur can be oxidized to form a sulfoxide and subsequently a sulfone.

-

Morpholine Ring Opening: The morpholine ring may be opened through oxidative cleavage.

-

-

Phase II Metabolism:

-

Glucuronidation: The phenolic hydroxyl group and any newly formed hydroxyl groups are susceptible to conjugation with glucuronic acid.

-

Sulfation: The phenolic hydroxyl group can also be conjugated with sulfate.

-

A diagram illustrating these proposed pathways is presented below.

Proposed LC-MS/MS Method for Quantification of this compound

This protocol describes a generic method for the quantification of this compound in human plasma.

3.1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, deionized and filtered

-